molecular formula C9H16O4 B081949 tert-Butyl methyl succinate CAS No. 14734-25-9

tert-Butyl methyl succinate

Cat. No. B081949
CAS RN: 14734-25-9
M. Wt: 188.22 g/mol
InChI Key: KGLNZUDBQPORRI-UHFFFAOYSA-N
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Description

“tert-Butyl methyl succinate” is an ester with the linear formula (CH3)3CO2CCH2CH2CO2CH3 . It has a molecular weight of 188.22 . The mixture of its threo- and erythro- isomeric forms were obtained by the addition reaction between tert-butyl alcohol and 4-oxo-but-3-enoate in the presence of lithium tert-butoxide .


Molecular Structure Analysis

The molecular structure of “tert-Butyl methyl succinate” is represented by the SMILES string COC(=O)CCC(=O)OC©©C . The InChI key is KGLNZUDBQPORRI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“tert-Butyl methyl succinate” has a refractive index n20/D of 1.421 (lit.) . It boils at 85-95 °C/20 mmHg (lit.) and has a density of 1.022 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Polymer Functionalization : Anionic polymerization techniques have been used to synthesize polymers with a terminal succinic anhydride group, using living anions of different polymers and di-tert-butyl maleate. This method has enabled the creation of polymers with narrow molecular weight distributions and high functionality, useful in various applications (Cernohous, Macosko, & Hoye, 1997).

  • Catalytic Activity in Photodegradation : A complex derived from L-2-(3,5-di-tert-butyl-2-hydroxybenzylamino)succinic acid showed potential in photocatalytic degradation of various dyes under visible-light irradiation, indicating potential environmental applications in treating dye-contaminated water (Dasgupta et al., 2014).

  • Methylation in Drug Development : A method using di-tert-butyl peroxide for the methylation of carbon centers adjacent to nitrogen or aryl rings was developed, demonstrating a significant improvement in optimizing small-molecule properties for pharmaceutical research (Vasilopoulos, Krska, & Stahl, 2021).

  • Biochemical Analysis : A study on the analysis of dicarboxylic acids, including methylmalonic and succinic acid, employed a method involving extraction with methyl-tert-butyl ether. This method is crucial for diagnosing patients with metabolic disorders or vitamin B12 deficiency (Kushnir et al., 2001).

  • Environmental Degradation : Research on the degradation of methyl tert-butyl ether in aqueous solutions revealed the generation of several byproducts, including tert-butyl formate and others. Understanding these degradation pathways is essential for environmental remediation efforts (Stefan, Mack, & Bolton, 2000).

  • Insulinotropic Potential : Esters of succinic acid, including 4-tert-butyl-succinate, were studied for their insulinotropic potential, providing insights into new therapeutic avenues for diabetes treatment (Ladrière et al., 1998).

  • Metabolic Stability Enhancement : Research on replacing the tert-butyl group in medicinal compounds to enhance metabolic stability indicated that a trifluoromethylcyclopropyl group could be a viable alternative (Barnes‐Seeman et al., 2013).

  • Esterification and Ritter Reaction : The tert-butyl methyl ether has been effectively used in esterification of carboxylic acids, demonstrating remarkable regioselectivity and high yield in these chemical processes (Dawar, Raju, & Ramakrishna, 2011).

Safety And Hazards

“tert-Butyl methyl succinate” is classified as a combustible liquid . It has a flash point of 230.0 °F (110 °C) in a closed cup . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this substance .

properties

IUPAC Name

4-O-tert-butyl 1-O-methyl butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-9(2,3)13-8(11)6-5-7(10)12-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLNZUDBQPORRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163684
Record name Butanedioc acid tert-butyl methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl methyl succinate

CAS RN

14734-25-9
Record name Butanedioc acid tert-butyl methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014734259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioc acid tert-butyl methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MC Carreño - Chemical reviews, 1995 - ACS Publications
… a mixture of epimers in the reaction of tert-butyl methyl succinate with (SR)-n-hexyl p-tolyl sulfoxide. DIBAL reduction of this mixture afforded the (4S,5S,SR) diastereomer …
Number of citations: 310 pubs.acs.org
KKD Amarasinghe, MB Maier, A Srivastava, JL Gray - Tetrahedron Letters, 2006 - Elsevier
… It is also important to note that only the methyl ester of tert-butyl methyl succinate reacted with acetamide oxime to give 3g, leaving the tert-butyl ester intact. …
Number of citations: 102 www.sciencedirect.com

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